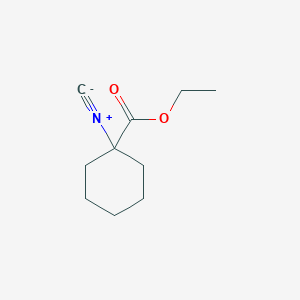

Ethyl 1-isocyanocyclohexanecarboxylate

Description

Ethyl 1-isocyanocyclohexanecarboxylate (CAS: 97846-69-0) is a cyclohexane derivative featuring both an isocyanate (-NCO) and an ethyl ester (-COOEt) functional group at the 1-position of the cyclohexane ring. It is commercially available with a purity of 96% (Combi-Blocks catalog number QA-6832) and is identified by the molecular formula C10H15NO3 (molecular weight: 197.23 g/mol) . The compound is classified as a specialty chemical, likely employed in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or polymers, given the reactivity of the isocyanate group in forming ureas, carbamates, and polyurethanes.

Properties

IUPAC Name |

ethyl 1-isocyanocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-13-9(12)10(11-2)7-5-4-6-8-10/h3-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWFSZZMKYXJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-isocyanocyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl cyclohexanecarboxylate is then treated with phosgene or a similar reagent to introduce the isocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions and high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the isocyanate group to an amine, yielding ethyl 1-aminocyclohexanecarboxylate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) are employed under mild conditions.

Major Products:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Ethyl 1-aminocyclohexanecarboxylate.

Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-isocyanocyclohexanecarboxylate is utilized in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving isocyanate groups.

Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-isocyanocyclohexanecarboxylate involves its reactivity with nucleophiles, which can lead to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Ethyl 1-isocyanatocyclobutane-1-carboxylate (CAS: 106366-62-5)

- Structure : Cyclobutane ring (four-membered) with isocyanate and ester groups at the 1-position.

- Molecular Formula: C8H11NO3 (MW: 169.18 g/mol).

- Key Differences: The smaller cyclobutane ring introduces significant ring strain, enhancing reactivity in polymerization or cycloaddition reactions compared to the six-membered cyclohexane analogue .

Ethyl 2-isocyanopropanoate (CAS: 33140-27-1)

- Structure : A linear ester with an isocyanate group on the α-carbon.

- Molecular Formula: C6H9NO3 (MW: 143.14 g/mol).

- Available at 95% purity (Combi-Blocks QA-8090), indicating comparable synthetic accessibility to this compound .

Functional Group Analogues: Diisocyanates and Non-Isocyanate Esters

Hexamethylene Diisocyanate (CAS: 822-06-0)

- Structure : Linear aliphatic diisocyanate (two -NCO groups).

- Molecular Formula : C8H12N2O2 (MW: 168.19 g/mol).

- Key Differences: The presence of two isocyanate groups drastically increases reactivity and hazard profile (e.g., respiratory sensitization) compared to monoisocyanates like this compound . Primarily used in polyurethane production, whereas monoisocyanates are more suited for controlled step-growth polymerizations or small-molecule syntheses .

Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8)

- Structure : Cyclohexane ring with a ketone (C=O) and ester group.

- Molecular Formula : C9H14O3 (MW: 170.21 g/mol).

- Key Differences: The ketone group renders it less reactive toward nucleophiles compared to isocyanates, limiting its utility in urethanization reactions.

Data Table: Comparative Analysis of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 97846-69-0 | C10H15NO3 | 197.23 | 96 | Isocyanate, Ester |

| Ethyl 1-isocyanatocyclobutane-1-carboxylate | 106366-62-5 | C8H11NO3 | 169.18 | N/A | Isocyanate, Ester |

| Ethyl 2-isocyanopropanoate | 33140-27-1 | C6H9NO3 | 143.14 | 95 | Isocyanate, Ester |

| Hexamethylene Diisocyanate | 822-06-0 | C8H12N2O2 | 168.19 | N/A | Diisocyanate |

| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C9H14O3 | 170.21 | N/A | Ketone, Ester |

Sources:

Biological Activity

Ethyl 1-isocyanocyclohexanecarboxylate (CAS No. 97846-69-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₅NO₂

- Molecular Weight : 181.24 g/mol

- Structure : The compound features an isocyanate functional group, which is known for its reactivity and ability to form diverse chemical bonds.

Synthesis

This compound can be synthesized through various multicomponent reactions (MCRs), which allow for the generation of complex molecular architectures in a single step. These reactions often involve isocyanides, which are versatile intermediates in organic synthesis .

Antimicrobial Properties

Research indicates that compounds containing isocyanate groups exhibit antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains. In vitro assays have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound in antibiotic development.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using different cancer cell lines. Studies demonstrate that this compound can induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with nucleophilic sites within biological systems. The isocyanate group can form covalent bonds with amino acids in proteins, leading to alterations in protein function and cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In another investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating substantial antiproliferative activity. Flow cytometry analysis revealed that treated cells displayed increased rates of apoptosis compared to control groups.

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Antimicrobial | Escherichia coli | 60 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer) | 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.